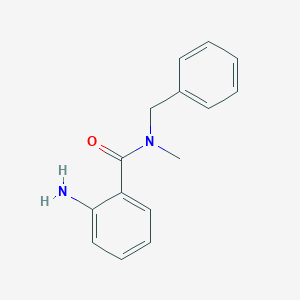

2-amino-N-benzyl-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-benzyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXRYZPJXWJUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475274 | |

| Record name | 2-amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64302-56-3 | |

| Record name | 2-amino-N-benzyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-benzyl-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-amino-N-benzyl-N-methylbenzamide is limited in publicly available literature. This guide provides predicted characteristics and established protocols based on structurally analogous compounds to serve as a foundational resource.

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules have garnered significant attention for their diverse therapeutic applications, including roles as anticancer, anticonvulsant, and antimicrobial agents.[1][2][3] This technical guide focuses on a specific derivative, This compound , providing a comprehensive overview of its chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering a scientifically grounded yet practical perspective on this promising molecule. While direct literature on this specific compound is sparse, the principles and methodologies discussed herein are based on robust and well-established chemical knowledge of the broader N-substituted benzamide class.[2]

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 64302-56-3

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O | PubChem |

| Molecular Weight | 240.30 g/mol | PubChem |

| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2N | PubChem |

| InChI Key | Not Available |

Proposed Synthesis and Experimental Protocol

The synthesis of N,N-disubstituted 2-aminobenzamides can be efficiently achieved through the reaction of isatoic anhydride with a corresponding secondary amine.[4][5] This method is generally preferred due to the commercial availability of the starting materials and the relatively straightforward reaction conditions, which involve the ring-opening of the anhydride and subsequent decarboxylation to yield the desired benzamide.

Synthetic Pathway: From Isatoic Anhydride

The proposed synthesis of this compound involves the nucleophilic acyl substitution of isatoic anhydride with N-benzyl-N-methylamine. The amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the release of carbon dioxide to form the final product.

Sources

"2-amino-N-benzyl-N-methylbenzamide" potential biological activities

An In-depth Technical Guide on the Potential Biological Activities of 2-amino-N-benzyl-N-methylbenzamide

Introduction: Deconstructing a Molecule of Latent Potential

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," consistently appearing in a multitude of biologically active compounds. The benzamide framework is one such scaffold, serving as the foundation for a wide array of approved therapeutics. This guide focuses on a specific, yet under-investigated derivative: This compound .

While direct, extensive biological data for this exact molecule is not prevalent in public-domain literature, its chemical architecture is a composite of two well-established pharmacophores: the 2-aminobenzamide core and the N-benzylbenzamide moiety. By dissecting the known activities of these parent structures, we can construct a robust, evidence-based hypothesis regarding the potential therapeutic applications of this compound. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a deep dive into its potential mechanisms of action, proposing detailed experimental protocols for its evaluation, and charting a course for future investigation.

Part 1: The 2-Aminobenzamide Core - A Potent Zinc-Binding Pharmacophore

The 2-aminobenzamide structure is a cornerstone in the design of enzyme inhibitors, particularly those targeting metalloenzymes. Its primary therapeutic application to date has been in oncology as a potent inhibitor of Histone Deacetylases (HDACs).[1]

Potential as an Epigenetic Modulator: HDAC Inhibition

HDAC enzymes are critical regulators of gene expression, and their dysregulation is a hallmark of many cancers. The 2-aminobenzamide group functions as a highly effective zinc-binding group (ZBG), chelating the essential Zn²⁺ ion within the HDAC active site, thereby inactivating the enzyme.[1] The general structure of these inhibitors comprises three key components, as illustrated below.

Caption: Mechanism of tubulin polymerization inhibition by N-benzylbenzamide derivatives.

These compounds have demonstrated remarkable potency, with some analogs exhibiting IC₅₀ values in the low nanomolar range against a panel of cancer cell lines. [2]Furthermore, they can possess potent anti-vascular activity, disrupting the blood supply to tumors. [2] Table 2: Representative Activities of N-Benzylbenzamide-Based Tubulin Inhibitors

| Compound ID | Target | Cell Lines | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 20b | Tubulin | Various | 12-27 nM | [3][2] |

| Compound 16f | Tubulin | SMMC-7721, HuH-7 | 89-92 nM | [3]|

Potential as a Neurotherapeutic Agent: Cholinesterase Inhibition

The N-benzylbenzamide scaffold has also been successfully exploited to develop inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE). [4]BChE is an important enzyme in the central nervous system, and its inhibition is a therapeutic strategy for managing the cognitive decline associated with Alzheimer's disease. Studies have shown that derivatives from this class can be highly potent and selective for BChE over the related acetylcholinesterase (AChE), with some compounds achieving sub-nanomolar inhibitory activity. [4]An essential feature for these agents is the ability to cross the blood-brain barrier, a property that has been confirmed for select candidates in this class. [4]

Part 3: Proposed Synthesis and Experimental Evaluation

To validate the hypothesized biological activities, this compound must first be synthesized and then subjected to a rigorous screening cascade.

Proposed Synthetic Pathway

A plausible and efficient synthesis can be adapted from established methods for producing N-substituted 2-aminobenzamides. [5][6]The most direct route involves the reaction of Isatoic Anhydride with N-benzyl-N-methylamine.

Caption: Proposed one-step synthesis of the target compound from isatoic anhydride.

Experimental Protocol: Synthesis from Isatoic Anhydride

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Isatoic Anhydride (1.0 eq).

-

Solvent: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Amine Addition: Add N-benzyl-N-methylamine (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically accompanied by the evolution of CO₂ gas.

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by flash column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocols for Biological Activity Screening

The following are foundational, self-validating protocols to assess the primary hypothesized activities.

Protocol 1: In Vitro Fluorometric HDAC Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by a recombinant human HDAC enzyme.

-

Materials: Recombinant HDAC1 enzyme, HDAC assay buffer, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, positive control), developer solution (containing a protease to cleave the deacetylated substrate), 96-well black microplates, and a fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in assay buffer containing DMSO (final DMSO concentration <1%).

-

In a 96-well plate, add the test compound dilutions, positive control (TSA), and a vehicle control (DMSO).

-

Add the HDAC1 enzyme to all wells except for a "no enzyme" blank and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the fluorogenic substrate to all wells. Incubate for 60 minutes at 37 °C.

-

Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at 37 °C.

-

Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).

-

Data Analysis: Subtract background fluorescence, calculate the percentage of inhibition relative to the vehicle control, and plot the dose-response curve to determine the IC₅₀ value.

-

Protocol 2: In Vitro Tubulin Polymerization Assay

-

Principle: This assay measures the change in light absorbance or fluorescence as purified tubulin dimers polymerize into microtubules. Inhibitors will prevent this change.

-

Materials: Lyophilized bovine brain tubulin (>99% pure), tubulin polymerization buffer (e.g., G-PEM buffer with GTP), Paclitaxel (polymerization promoter, positive control), Colchicine (polymerization inhibitor, positive control), high-purity glycerol, 96-well clear microplates, and a temperature-controlled absorbance plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound in polymerization buffer.

-

On ice, add tubulin solution to the wells of a pre-chilled 96-well plate.

-

Add the test compound dilutions, positive controls (Paclitaxel, Colchicine), and a vehicle control.

-

Place the plate in a spectrophotometer pre-warmed to 37 °C.

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. Polymerization is observed as a sigmoidal increase in absorbance. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ as the concentration of the compound that inhibits polymerization by 50% compared to the vehicle control.

-

Protocol 3: Cell-Based Antiproliferative (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.

-

Materials: Human cancer cell line (e.g., U937 leukemia or H22 liver cancer), complete culture medium (e.g., RPMI-1640 + 10% FBS), 96-well clear cell culture plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and solubilization buffer (e.g., acidified isopropanol or DMSO).

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Part 4: Integrated Hypothesis and Future Directions

The structural analysis of this compound suggests a molecule with the potential for a dual-pronged or multi-targeted biological profile.

Integrated Hypothesis: this compound is a promising lead candidate that may exhibit synergistic anticancer activity by concurrently inhibiting histone deacetylases (via its 2-aminobenzamide moiety) and disrupting microtubule dynamics (via its N-benzylbenzamide moiety).

The presence of the N-methyl group, as opposed to a secondary amide, is significant. This modification removes the hydrogen bond donor capability of the amide nitrogen, which can drastically alter binding modes, improve cell permeability, and increase metabolic stability by preventing N-debenzylation.

Future Directions:

-

Execution of Primary Screening: Perform the synthesis and the experimental protocols outlined in Part 3 to confirm or refute the primary hypotheses.

-

Selectivity Profiling: If HDAC activity is confirmed, screen the compound against a panel of HDAC isoforms to determine its selectivity profile.

-

Mechanism of Action Confirmation: Conduct follow-up cellular assays, such as cell cycle analysis (by flow cytometry) and immunofluorescence staining of microtubules, to confirm the antimitotic mechanism.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the aromatic rings and the linker to optimize potency and selectivity for the desired targets.

-

Pharmacokinetic Profiling: Evaluate the ADME (Absorption, Distribution, Metabolism, Excretion) properties of promising candidates to assess their drug-like potential.

By systematically exploring the latent potential encoded within its structure, this compound could serve as the starting point for a new class of multi-targeting therapeutics.

References

- The Evolving Landscape of 2-Aminobenzamide Derivatives: A Structure-Activity Relationship Guide. Benchchem.

- Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. PubMed.

- An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.

- Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate.

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.

- n Benzyl Benzamide Derivatives as Selective Sub Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment In. Scribd.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Benzylbenzamide Scaffolds in Medicinal Chemistry

Foreword: The Benzamide Moiety as a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The benzamide moiety is a quintessential example of such a scaffold. Its unique combination of a rigid aromatic ring and a flexible amide linker, capable of participating in crucial hydrogen bonding interactions, has made it a cornerstone in the design of countless clinically successful drugs. This guide delves into a specific and highly versatile subclass of these compounds: the N-benzylbenzamides. While we will use "2-amino-N-benzyl-N-methylbenzamide" as a conceptual touchstone, the principles, protocols, and insights discussed herein are broadly applicable to the wider class of N-benzylbenzamide derivatives, a group demonstrating immense potential in oncology, neurodegenerative disease, and infectious disease research.

Core Molecular Architecture and Synthetic Strategies

The fundamental structure of an N-benzylbenzamide consists of a benzoic acid core linked via an amide bond to a benzylamine. This simple framework allows for vast chemical diversity through substitution on both the benzoyl and benzyl rings, as well as on the amide nitrogen.

Retrosynthetic Analysis and Key Synthetic Pathways

The primary disconnection for retrosynthetic analysis of N-benzylbenzamides is the amide bond, leading to a benzoic acid derivative and a benzylamine derivative. The formation of this bond is central to the synthesis of these molecules.

Figure 1: Retrosynthetic analysis of the N-benzylbenzamide scaffold.

Two principal synthetic routes are commonly employed:

Pathway A: Acyl Chloride Formation followed by Nucleophilic Acyl Substitution

This classic and robust two-step method involves the initial activation of a substituted benzoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a substituted benzylamine to form the desired amide.

Pathway B: Direct Amide Coupling

This pathway utilizes coupling agents to facilitate the direct formation of the amide bond from a carboxylic acid and an amine, avoiding the need for the often harsh conditions of acyl chloride formation. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields[1].

A notable and efficient variation for the synthesis of 2-aminobenzamides specifically is the reaction of isatoic anhydride with the corresponding amine[2][3]. This one-step process proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and decarboxylation to yield the final product[2].

Figure 2: Primary synthetic pathways to N-benzylbenzamide derivatives.

Detailed Experimental Protocol: Synthesis of a 2-Amino-N-benzylbenzamide Derivative via Direct Amide Coupling

This protocol is a representative example adapted from established methodologies for the synthesis of N-substituted 2-aminobenzamides using EDC/HOBt coupling agents[1].

Materials:

-

2-Aminobenzoic acid derivative (1.0 eq)

-

Benzylamine derivative (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-aminobenzoic acid derivative (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

-

Stir the mixture at room temperature until all solids dissolve.

-

Add the benzylamine derivative (1.1 eq) followed by DIPEA (2.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDCI (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylbenzamide derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Multi-Target Scaffold

The N-benzylbenzamide scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.

Oncology: Targeting Tubulin Polymerization and Deubiquitinases

A significant area of investigation for N-benzylbenzamide derivatives is in cancer therapy. Certain analogs have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which is a clinically validated anti-cancer strategy[4].

One study reported a series of novel N-benzylbenzamide derivatives with potent antiproliferative activities against several cancer cell lines, with IC₅₀ values in the low nanomolar range (12-27 nM)[4]. The lead compound from this study, 20b , demonstrated significant anti-vascular activity and, in its water-soluble phosphate pro-drug form (20b-P ), inhibited tumor growth in a mouse allograft model with an excellent safety profile[4].

Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which incorporate a modified N-benzylamine moiety, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex[5]. This complex is a key regulator of DNA damage response, and its inhibition represents a promising therapeutic strategy for non-small cell lung cancer[5].

| Compound Class | Target | Biological Activity | Therapeutic Area | Reference |

| N-Benzylbenzamides | Tubulin Polymerization (Colchicine Site) | IC₅₀ = 12-27 nM in various cancer cell lines | Oncology | [4] |

| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Deubiquitinase | Nanomolar inhibitory potency | Oncology (NSCLC) | [5] |

Neurodegenerative Disorders: Butyrylcholinesterase Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, the inhibition of cholinesterases is a key therapeutic approach. While acetylcholinesterase (AChE) inhibitors are well-established, butyrylcholinesterase (BChE) has emerged as a significant target, particularly in later stages of the disease. A recent study unveiled a series of N-benzyl benzamide derivatives as highly potent and selective sub-nanomolar inhibitors of BChE[6].

The lead compounds, S11-1014 and S11-1033 , not only exhibited exceptional inhibitory activity (picomolar to nanomolar IC₅₀ values) but also demonstrated neuroprotective effects and significant therapeutic efficacy in a mouse model of cognitive impairment, comparable to the approved drug rivastigmine[6]. This work highlights the potential of the N-benzylbenzamide scaffold in developing treatments for complex neurodegenerative conditions.

Other Therapeutic Avenues

The versatility of this scaffold extends to other areas:

-

Antiparasitic Agents: N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have shown potent activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis[7].

-

TRPV1 Antagonists: Elaborately substituted propanamides featuring an N-benzyl group have been explored as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain and inflammation[8].

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective N-benzylbenzamide-based therapeutics is heavily reliant on a thorough understanding of their structure-activity relationships (SAR). While specific SAR is target-dependent, some general principles can be inferred from the available literature.

Figure 3: Key structural regions influencing the SAR of N-benzylbenzamides.

-

Benzoyl Ring: Substitutions on this ring are critical for target engagement. For instance, in the 2-amino-N-benzylbenzamide series, the 2-amino group can act as a crucial hydrogen bond donor, anchoring the molecule in the target's binding pocket. The position and nature of other substituents (e.g., halogens, alkyl groups) can fine-tune potency and selectivity[9].

-

Benzyl Ring: Modifications to the benzyl moiety often impact pharmacokinetic properties such as solubility and metabolic stability. In the case of tubulin inhibitors, specific substitution patterns on this ring are designed to mimic the trimethoxyphenyl ring of colchicine, enhancing binding affinity[4].

-

Amide Linker: The amide bond itself is a key interaction point. The N-H group can act as a hydrogen bond donor. N-alkylation, such as the N-methyl group in our conceptual molecule "this compound," removes this hydrogen bond donor capability but can increase metabolic stability and alter the conformational preferences of the molecule, which may be beneficial for certain targets.

Conclusion and Future Outlook

The N-benzylbenzamide scaffold represents a highly successful and enduring platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to present functional groups in a well-defined three-dimensional space, has enabled the development of potent and selective modulators for a diverse array of biological targets. From disrupting the cytoskeleton of cancer cells to protecting neurons in the brain, the applications of this "privileged structure" continue to expand.

Future research will undoubtedly focus on the synthesis of novel, more complex derivatives, leveraging advanced synthetic methodologies to explore new chemical space. The integration of computational chemistry and structural biology will be paramount in guiding the rational design of next-generation N-benzylbenzamide-based therapeutics with improved efficacy, selectivity, and drug-like properties. The journey of this remarkable scaffold is far from over, and it is poised to remain a cornerstone of drug discovery for years to come.

References

- (Reference details to be populated based on specific cit

- An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.

- (Reference details to be populated based on specific cit

- Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. National Institutes of Health.

- (Reference details to be populated based on specific cit

- (Reference details to be populated based on specific cit

- Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... ResearchGate.

- Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.

- (Reference details to be populated based on specific cit

- A Comparative Guide to the Structure-Activity Relationship of Benzamide Derivatives: Focus on N,N,4-Trimethylbenzamide Analogs. Benchchem.

- (Reference details to be populated based on specific cit

- (Reference details to be populated based on specific cit

- (Reference details to be populated based on specific cit

- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.

- (Reference details to be populated based on specific cit

- (Reference details to be populated based on specific cit

- (Reference details to be populated based on specific cit

- (Reference details to be populated based on specific cit

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed.

- (Reference details to be populated based on specific cit

- N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed.

- Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.

- (Reference details to be populated based on specific cit

- (Reference details to be populated based on specific cit

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 2-amino-N-benzyl-N-methylbenzamide from 2-aminobenzoic acid: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the synthesis of 2-amino-N-benzyl-N-methylbenzamide, a valuable scaffold in medicinal chemistry and drug discovery, starting from the readily available 2-aminobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry.[1][2] The target molecule, this compound, incorporates the anthranilamide framework, a privileged structure found in numerous biologically active compounds. This guide outlines a robust and efficient method for its preparation via the coupling of 2-aminobenzoic acid with N-benzyl-N-methylamine, facilitated by a carbodiimide-mediated activation of the carboxylic acid.

Synthetic Strategy: A Tale of Two Molecules

The overall synthetic transformation involves the formation of an amide bond between a carboxylic acid (2-aminobenzoic acid) and a secondary amine (N-benzyl-N-methylamine). The primary challenge in such a reaction is the inherent lack of reactivity of a carboxylic acid towards an amine under ambient conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.

Activation of the Carboxylic Acid

A widely employed and effective method for activating carboxylic acids is the use of carbodiimide coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt).[3][4][5]

The mechanism of activation proceeds as follows:

-

The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

-

This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea byproduct. To mitigate this, HOBt is added.

-

HOBt rapidly reacts with the O-acylisourea to form an activated HOBt ester. This ester is more stable than the O-acylisourea but sufficiently reactive towards the amine.

-

The amine then attacks the carbonyl carbon of the HOBt ester, forming the desired amide bond and releasing HOBt.

The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDC and any acid generated during the reaction, driving the equilibrium towards product formation.[3][5]

The Amine Component: N-benzyl-N-methylamine

N-benzyl-N-methylamine is a commercially available secondary amine.[6] Should a laboratory synthesis be required, it can be prepared via several established methods, such as the reductive amination of benzaldehyde with methylamine to form N-benzylidenemethylamine, followed by reduction with a suitable reducing agent like sodium borohydride or catalytic hydrogenation.[7][8][9]

Experimental Workflow

The synthesis of this compound can be visualized as a two-step, one-pot process.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 10 | 1.37 g |

| N-benzyl-N-methylamine | C₈H₁₁N | 121.18 | 11 | 1.33 g (1.45 mL) |

| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 | 12 | 2.30 g |

| HOBt | C₆H₅N₃O | 135.13 | 12 | 1.62 g |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 30 | 3.04 g (4.18 mL) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |

| Saturated NaHCO₃ solution | - | - | - | 50 mL |

| Brine | - | - | - | 50 mL |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed |

| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | As needed |

| Eluent for Chromatography | - | - | - | Hexane/Ethyl Acetate |

Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzoic acid (1.37 g, 10 mmol).

-

Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask and stir the suspension.

-

Activation: To the stirring suspension, add HOBt (1.62 g, 12 mmol) followed by EDC·HCl (2.30 g, 12 mmol). Stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the activated ester forms.

-

Addition of Amine and Base: In a separate vial, dissolve N-benzyl-N-methylamine (1.33 g, 11 mmol) in DCM (10 mL). Add this solution to the reaction mixture, followed by the dropwise addition of triethylamine (4.18 mL, 30 mmol).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (40 mL). Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[3] Elute with a gradient of hexane and ethyl acetate to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H of benzyl), 7.10-7.20 (m, 1H, Ar-H), 6.60-6.80 (m, 3H, Ar-H), 4.60 (s, 2H, CH₂), 3.00 (s, 3H, CH₃), 4.00-5.00 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 100 MHz): δ 169.0 (C=O), 148.0 (C-NH₂), 138.0 (Ar-C), 132.0 (Ar-CH), 128.5 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 118.0 (Ar-CH), 116.0 (Ar-CH), 115.0 (Ar-C), 53.0 (CH₂), 35.0 (CH₃).

-

IR (KBr, cm⁻¹): 3450-3300 (N-H stretch, amine), 3300 (N-H stretch, amide), 3030 (C-H stretch, aromatic), 2920 (C-H stretch, aliphatic), 1630 (C=O stretch, amide I), 1530 (N-H bend, amide II).

-

Mass Spectrometry (ESI+): m/z 241.13 [M+H]⁺.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | - Ensure anhydrous conditions. - Increase reaction time or gently warm the reaction mixture. - Use a different coupling agent like HATU or T3P, which can be more efficient for sterically hindered substrates.[1][4] |

| Side reactions. | - Control the reaction temperature. - The amino group of 2-aminobenzoic acid could potentially react. While less nucleophilic than the added amine, protection may be considered for challenging cases. | |

| Difficult Purification | Presence of N-acylurea byproduct. | - If using EDC, the urea byproduct is water-soluble and should be removed during the aqueous workup. Ensure thorough washing.[5] |

| Co-eluting impurities. | - Optimize the solvent system for column chromatography. A gradient elution is recommended.[11] |

Safety Considerations

-

This compound: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12]

-

EDC·HCl and HOBt: Are irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Triethylamine: Is a corrosive and flammable liquid with a strong odor. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying principles of amide bond formation and paying careful attention to the experimental details, researchers can successfully prepare this valuable compound for further applications in drug discovery and development. The choice of coupling reagents and reaction conditions can be further optimized to suit specific laboratory setups and purity requirements.

References

-

Chemistry Online. (2022, October 30). Synthesis of 2-aminobenzoic acid (anthranilic acid). Retrieved from [Link]

-

Supporting Information for "Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds". (n.d.). Retrieved from [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-benzylidenemethylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-amino-N-benzylbenzamide. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzamide, n-benzyl-2-(methylamino)-. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Retrieved from [Link]

-

ResearchGate. (2016, May 24). What is/are the best activator/s for reaction of amidation? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

National Institutes of Health. (2021, November 17). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

- Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.

- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.

-

ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-N-methylbenzamide. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2019, October 8). Direct Amidation of Carboxylic Acids with Nitroarenes. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine. Retrieved from [Link]

-

ACS Publications. (2025, August 10). Amidation of Carboxylic Acids with Amines by Nb₂O₅ as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

-

ChemRxiv. (n.d.). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Retrieved from [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 7. prepchem.com [prepchem.com]

- 8. N-Methylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategies and Protocols for the Synthesis of 2-amino-N-benzyl-N-methylbenzamide

Abstract

The formation of amide bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of various amide coupling protocols for the synthesis of 2-amino-N-benzyl-N-methylbenzamide, a model compound that presents unique synthetic challenges. We will explore the causality behind experimental choices for several key methodologies, including carbodiimide, uronium salt, mixed anhydride, and acid chloride-based approaches. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of amide bond formation with challenging substrates.

Introduction: The Challenge of Selective Amidation

The amide bond is a ubiquitous functional group found in countless biologically active molecules, polymers, and fine chemicals.[1][2] While numerous methods exist for its construction, the direct coupling of a carboxylic acid and an amine remains a non-trivial endeavor, often necessitating the activation of the carboxylic acid to overcome the competing acid-base reaction.[3][4]

The target molecule, This compound , presents a classic chemoselectivity challenge. The starting materials, 2-aminobenzoic acid and N-benzyl-N-methylamine, contain two distinct nucleophilic nitrogen atoms: the secondary amine of the coupling partner and the primary aniline of the acid. Without careful selection of the coupling protocol, self-condensation of the 2-aminobenzoic acid or other side reactions can significantly reduce the yield of the desired product.

This application note will dissect four common protocols, providing not only the procedural steps but also the underlying mechanistic rationale to empower scientists to make informed decisions for their specific synthetic needs.

Diagram 1: General synthetic workflow for the target amide.

Protocol Comparison: Choosing the Optimal Path

The selection of an amide coupling protocol is dictated by factors including substrate reactivity, steric hindrance, potential for side reactions, cost, and scalability.[5] For the synthesis of this compound, the primary consideration is achieving chemoselective acylation of the secondary amine in the presence of the aniline moiety.

Protocol A: Carbodiimide-Mediated Coupling with EDC/HOBt

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used zero-length crosslinkers that activate carboxylic acids.[6][7] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[8][9] However, this intermediate is prone to a debilitating side reaction: rearrangement to a stable, unreactive N-acylurea. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea to form an HOBt-active ester, which is less reactive but stable enough to prevent rearrangement while still readily undergoing aminolysis.[8]

Diagram 2: EDC/HOBt coupling mechanism highlighting the role of HOBt.

Experimental Protocol:

-

To a stirred solution of 2-aminobenzoic acid (1.0 equiv.) and HOBt (1.2 equiv.) in anhydrous DMF (0.2 M) at 0 °C under a nitrogen atmosphere, add N-benzyl-N-methylamine (1.1 equiv.).

-

Add EDC·HCl (1.2 equiv.) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Rationale & Insights:

-

Why DMF? Polar aprotic solvents like DMF are excellent for dissolving the reactants and salts formed during the reaction.[10]

-

Why 0 °C? The initial activation is exothermic. Starting at a low temperature helps control the reaction rate and minimizes potential side reactions.

-

Why HOBt? As shown in Diagram 2, HOBt is crucial for preventing the formation of the N-acylurea byproduct and can help suppress racemization in chiral substrates.[4][8]

Protocol B: Uronium Salt-Mediated Coupling with HATU

Uronium/aminium salt reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and fast-acting coupling agents.[10][11] HATU reacts with a carboxylate to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted into a highly reactive OAt-active ester.[10][12] The pyridine nitrogen in the HOAt leaving group is thought to accelerate the final aminolysis step via a neighboring group effect.[10]

Diagram 3: Simplified mechanism of amide bond formation using HATU.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 equiv.) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).[13]

-

Add HATU (1.1 equiv.) to the solution and stir for 15 minutes at room temperature for pre-activation.

-

Add N-benzyl-N-methylamine (1.1 equiv.) to the activated mixture.

-

Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Work-up the reaction as described in Protocol A (Section 2.1, steps 4-5).

-

Purify the crude product by silica gel column chromatography.

Rationale & Insights:

-

Why DIPEA? A tertiary amine base is required to deprotonate the carboxylic acid, forming the carboxylate needed for the initial attack on HATU.[12][13] DIPEA is sterically hindered and non-nucleophilic, preventing it from competing with the desired amine.

-

Pre-activation: Allowing the acid, base, and HATU to stir before adding the amine ensures the formation of the active ester, which can lead to cleaner and faster reactions.

-

Side Reactions: A potential side reaction with uronium reagents is the formation of a guanidinium byproduct if the coupling reagent reacts with the amine nucleophile. Using a slight excess of the carboxylic acid relative to HATU can minimize this. The byproducts (tetramethylurea and HOAt) can sometimes be challenging to remove.[14]

Protocol C: The Mixed Anhydride Method

This classic method is cost-effective and highly suitable for large-scale synthesis.[15] It involves activating the carboxylic acid by forming a mixed carbonic-carboxylic anhydride. Reagents like isobutyl chloroformate are commonly used.[15] The amine then preferentially attacks the more electrophilic carbonyl of the original acid, releasing isobutanol and CO₂ as byproducts.

Experimental Protocol:

-

Dissolve 2-aminobenzoic acid (1.0 equiv.) in anhydrous THF (0.3 M) and cool to -15 °C under a nitrogen atmosphere.

-

Add N-methylmorpholine (NMM) (1.1 equiv.) and stir for 5 minutes.

-

Slowly add isobutyl chloroformate (1.05 equiv.) dropwise, maintaining the temperature at -15 °C. Stir for 30 minutes to form the mixed anhydride.

-

In a separate flask, dissolve N-benzyl-N-methylamine (1.05 equiv.) in a small amount of cold THF.

-

Add the amine solution to the mixed anhydride solution dropwise, keeping the temperature at -15 °C.

-

Allow the reaction to stir at -15 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove NMM·HCl salt.

-

Concentrate the filtrate and redissolve in ethyl acetate. Perform an aqueous work-up as described in Protocol A (Section 2.1, step 4).

-

Purify via column chromatography or recrystallization.

Rationale & Insights:

-

Why -15 °C? Low temperature is critical to prevent disproportionation of the mixed anhydride into two molecules of a symmetric anhydride and to minimize side reactions.[15]

-

Why NMM? N-methylmorpholine is a common base for this transformation. Its hydrochloride salt has limited solubility in many organic solvents, allowing for easy removal by filtration.

-

Regioselectivity: The attack of the amine on the mixed anhydride is generally regioselective for the carboxylic acid carbonyl due to electronic and steric factors.[16]

Protocol D: The Acid Chloride Method

Converting a carboxylic acid to a highly reactive acid chloride is a fundamental method for amide synthesis.[17][18] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used for this transformation.[19][20] The resulting acid chloride reacts rapidly with amines in the presence of a base to trap the HCl byproduct.[17] This method is robust but can be too harsh for sensitive substrates. The free aniline group on 2-aminobenzoyl chloride could be problematic, potentially leading to polymerization.

Experimental Protocol:

-

Step 1: Formation of Acid Chloride. In a flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-aminobenzoic acid (1.0 equiv.) in anhydrous DCM (0.5 M). Add a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (1.5 equiv.) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature, then heat to reflux (approx. 40 °C) for 2 hours or until gas evolution ceases.

-

Cool the mixture and remove all volatile components under reduced pressure to yield the crude 2-aminobenzoyl chloride. Use this immediately in the next step.

-

Step 2: Amidation. Dissolve the crude acid chloride in anhydrous DCM (0.3 M) and cool to 0 °C.

-

In a separate flask, dissolve N-benzyl-N-methylamine (1.1 equiv.) and triethylamine (TEA) (1.5 equiv.) in anhydrous DCM.

-

Add the amine/TEA solution dropwise to the acid chloride solution.

-

Stir at 0 °C for 30 minutes, then at room temperature for 2-3 hours.

-

Perform an aqueous work-up as described in Protocol A (Section 2.1, step 4) and purify the product.

Rationale & Insights:

-

Why SOCl₂? Thionyl chloride is an effective and inexpensive chlorinating agent; the byproducts (SO₂ and HCl) are gaseous and easily removed.[20]

-

Why TEA? A base is required to scavenge the HCl generated during the amidation step, which would otherwise protonate the amine, rendering it non-nucleophilic.[17][21]

-

Caution: This method involves corrosive reagents and the intermediate acid chloride can be unstable. The presence of the unprotected aniline makes this route the most likely to generate side products compared to the other protocols discussed.

Data Summary and Comparison

| Protocol | Key Reagent(s) | Relative Cost | Reaction Time | Key Advantages | Key Disadvantages |

| A: Carbodiimide | EDC, HOBt | 12-18 h | Mild conditions; good for sensitive substrates. | N-acylurea formation possible; workup needed to remove urea/HOBt. | |

| B: Uronium Salt | HATU, DIPEA | 2-4 h | Very fast and high yielding; highly efficient. | Expensive; byproducts can be difficult to remove; potential for guanidinium side reaction.[14] | |

| C: Mixed Anhydride | Isobutyl Chloroformate | $ | 3-5 h | Inexpensive; scalable; clean byproducts (gas, alcohol).[15] | Requires strict temperature control (-15 °C). |

| D: Acid Chloride | SOCl₂ or (COCl)₂ | $ | 3-5 h | Robust; uses cheap reagents; highly reactive intermediate. | Harsh conditions; potential for side reactions with sensitive functional groups (e.g., the aniline). |

Purification and Characterization

Purification of N-substituted benzamides can often be achieved by standard silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[22] Recrystallization can also be an effective method for obtaining highly pure material, especially on a larger scale.[23] Due to the basicity of the aniline and the tertiary amine in the product, tailing on silica gel can sometimes be an issue. Adding a small amount of triethylamine (~0.5-1%) to the eluent can help mitigate this.[24]

The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR) to confirm its identity and purity.

Conclusion and Recommendations

The synthesis of this compound is readily achievable through several common amide coupling strategies.

-

For small-scale laboratory synthesis where speed and high yield are paramount, the HATU protocol (B) is an excellent choice, provided the cost is not a prohibitive factor.

-

For a balance of mild conditions, good yield, and moderate cost , the EDC/HOBt protocol (A) is a reliable and widely applicable method.

-

For large-scale or process chemistry applications , the mixed anhydride method (C) offers significant advantages in terms of cost and ease of byproduct removal, making it a highly practical option.

-

The acid chloride method (D) , while effective, should be considered with caution for this particular substrate due to the potential for side reactions involving the unprotected aniline.

Ultimately, the choice of protocol depends on the specific constraints and goals of the project. By understanding the mechanisms and rationales presented in this guide, researchers can better troubleshoot and optimize their synthetic routes to achieve their desired outcomes efficiently and effectively.

References

- Vertex AI Search. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Retrieved January 15, 2026.

- Cernuschi, S., et al. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved January 15, 2026.

-

Gomes, P., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews - ACS Publications. [Link]

- Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved January 15, 2026.

-

Wikipedia. (n.d.). HATU. Retrieved January 15, 2026. [Link]

- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC. Retrieved January 15, 2026.

- Common Organic Chemistry. (n.d.).

- BenchChem. (2025). Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers. Retrieved January 15, 2026.

- Yamada, S. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved January 15, 2026.

- Common Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 15, 2026.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]

-

Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]

- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 15, 2026.

- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 15, 2026.

-

Gomes, P., et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(20), 12389-12441. [Link]

-

The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

- BenchChem. (2025).

-

Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved January 15, 2026. [Link]

- ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved January 15, 2026.

- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved January 15, 2026.

- RSC Advances (RSC Publishing). (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved January 15, 2026.

-

ACS Sustainable Chemistry & Engineering. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. [Link]

-

Kim Reactor. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved January 15, 2026. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide. Retrieved January 15, 2026.

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 15, 2026.

- ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. Retrieved January 15, 2026.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved January 15, 2026.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 15, 2026.

- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved January 15, 2026.

- Organic Chemistry Portal. (n.d.).

- Molbase. (n.d.). Synthesis of 2-(β-[2-dimethylaminoethyl]-β-hydroxyphenethyl)-N-methylbenzamide. Retrieved January 15, 2026.

- Reddit. (2021). Purification of N-benzylbenzamides : r/chemistry. Retrieved January 15, 2026.

- ResearchGate. (n.d.). The Chemistry of Phosphinous Amides (Aminophosphanes)

- Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 15, 2026.

- Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved January 15, 2026.

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes. Retrieved January 15, 2026.

- MDPI. (n.d.).

- PubMed. (n.d.). Synthesis and Binding Properties of the Fluorinated Substituted Benzamide [3H]NCQ 115, a New Selective Dopamine D2 Receptor Ligand. Retrieved January 15, 2026.

- Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Retrieved January 15, 2026.

- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct : r/Chempros. Retrieved January 15, 2026.

- ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on.... Retrieved January 15, 2026.

- ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. Retrieved January 15, 2026.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. hepatochem.com [hepatochem.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. Carbodiimide - Wikipedia [en.wikipedia.org]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. peptide.com [peptide.com]

- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]

- 17. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Amide Synthesis [fishersci.it]

- 20. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. reddit.com [reddit.com]

Application Notes and Protocols for the Purification of 2-amino-N-benzyl-N-methylbenzamide

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 2-amino-N-benzyl-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications and drug safety profiles, this document outlines three primary purification strategies: Recrystallization, Flash Column Chromatography, and Acid-Base Extraction. Each methodology is presented with a deep mechanistic rationale, step-by-step protocols, and troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve high-purity material. The protocols are designed to be self-validating, emphasizing in-process controls and analytical verification.

Introduction: The Imperative for Purity

This compound (Molecular Formula: C₁₅H₁₆N₂O, Molecular Weight: 240.30 g/mol ) is a bespoke synthetic intermediate whose utility in drug development is intrinsically linked to its purity. Common synthetic routes can introduce a variety of impurities, including unreacted starting materials (e.g., 2-aminobenzoic acid derivatives, N-benzyl-N-methylamine), coupling reagents, and side-products arising from undesired reactions. These contaminants can interfere with subsequent synthetic steps, compromise the biological activity of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

This guide is structured to provide not just procedural steps, but a foundational understanding of the physicochemical principles governing each purification technique. By understanding the "why" behind each step, researchers can intelligently adapt and troubleshoot these protocols for optimal results.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy is predicated on the physicochemical properties of the target molecule. While extensive experimental data for this compound is not widely published, we can infer key characteristics from its constituent functional groups:

-

Aromatic Amine (Anilino Group): The primary amino group attached to the benzene ring imparts basicity. This functionality is crucial for purification methods involving pH manipulation, such as acid-base extraction. However, this group can also be susceptible to oxidation, leading to colored impurities.

-

Tertiary Amide: The N,N-disubstituted amide is a relatively stable and polar functional group. It can participate in hydrogen bonding as an acceptor.

-

Benzyl and Methyl Groups: These nonpolar substituents contribute to the overall lipophilicity of the molecule, influencing its solubility in organic solvents.

The presence of both a basic amine and a polar amide group suggests a molecule of intermediate polarity, which will be a key consideration in designing chromatographic separations.

Purification Strategy I: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Rationale and Solvent Selection

The key to successful recrystallization is identifying a suitable solvent or solvent pair. Given the structure of this compound, a solvent of intermediate polarity is likely to be effective. A systematic solvent screening is the most reliable approach.

Table 1: Suggested Solvents for Recrystallization Screening

| Solvent Class | Example Solvents | Rationale |

| Alcohols | Ethanol, Isopropanol | Often effective for compounds with hydrogen bonding capabilities. Can be used in combination with water as an anti-solvent.[1] |

| Esters | Ethyl Acetate | A versatile solvent for a range of organic compounds with intermediate polarity.[1] |

| Aromatic | Toluene | Useful for less polar compounds; may require a co-solvent to increase solubility at higher temperatures.[1] |

| Ketones | Acetone | A polar aprotic solvent; its low boiling point can be advantageous for easy removal.[1] |

| Mixed Solvent Systems | Ethanol/Water, Ethyl Acetate/Hexanes | Allows for fine-tuning of polarity to achieve the ideal solubility profile. Hexanes act as an "anti-solvent" to induce crystallization. |

Protocol: Single-Solvent Recrystallization

-

Solvent Screening: In small test tubes, add ~20 mg of the crude material. Add a candidate solvent dropwise at room temperature until the solid just dissolves. If it is highly soluble at room temperature, the solvent is unsuitable. If sparingly soluble, heat the mixture. A good solvent will fully dissolve the compound upon heating. Allow the solution to cool to room temperature and then in an ice bath. The formation of well-defined crystals indicates a promising solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to completely dissolve the solid.

-

Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. Pre-heat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper. This prevents premature crystallization in the funnel.[1]

-

Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

-

Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be melting before it dissolves or the solution is supersaturated. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help.[2]

-

No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed" crystal of pure product. If these fail, evaporate some of the solvent and allow it to cool again.

Purification Strategy II: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).

Mechanistic Considerations and Challenges

The primary amino group in this compound presents a significant challenge in normal-phase chromatography using silica gel. Silica gel is acidic and can strongly adsorb basic compounds like amines, leading to poor recovery and significant peak tailing.[2]

To counteract this, a small amount of a basic modifier, such as triethylamine (TEA), is often added to the mobile phase. The TEA will preferentially interact with the acidic sites on the silica, allowing the target amine to elute more symmetrically and efficiently.

Workflow for Method Development

Caption: Workflow for developing a column chromatography method.

Protocol: Flash Column Chromatography

-

TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Spot the crude material on a TLC plate and elute with various solvent ratios (e.g., 9:1, 4:1, 1:1 Hexanes:EtOAc). Add ~1% triethylamine to the mobile phase to prevent tailing. The ideal solvent system will give the product an Rf value of approximately 0.3.

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (including TEA). Carefully pack a column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation. Carefully add this powder to the top of the packed column.

-

Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a flash chromatography system or hand bellows) to push the solvent through the column.

-

Fraction Collection: Collect the eluent in a series of test tubes or vials.

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification Strategy III: Acid-Base Extraction

This liquid-liquid extraction technique exploits the basicity of the aromatic amine to separate the target compound from neutral or acidic impurities. The process involves converting the basic amine into a water-soluble salt, which can then be separated from water-insoluble impurities.

The Chemical Principle

The primary amino group of this compound can be protonated by an aqueous acid (like HCl) to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous phase. Neutral impurities will remain in the organic phase. After separating the layers, the aqueous layer is basified to deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine, which will precipitate or can be extracted back into an organic solvent.[3][4]

Caption: Workflow for Acid-Base Extraction.

Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate in a separatory funnel.

-

Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure. Allow the layers to separate.

-

Layer Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another portion of 1 M HCl. Combine the aqueous extracts. The neutral and acidic impurities remain in the original organic layer, which can be discarded.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the solution is basic (pH > 10, check with pH paper). The neutral this compound should precipitate out as a solid or an oil.

-

Isolation:

-

If a solid precipitates: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product oils out or for higher recovery: Add fresh DCM to the flask, transfer to a separatory funnel, and extract the product back into the organic layer. Repeat the extraction twice. Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purity Assessment

Post-purification, the purity of this compound should be rigorously assessed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot suggests a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[2]

Conclusion

The purification of this compound can be effectively achieved through recrystallization, flash column chromatography, or acid-base extraction. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. For general-purpose purification, recrystallization offers a simple and scalable solution. For complex mixtures or when high purity is paramount, flash column chromatography with a triethylamine-modified eluent is recommended. Acid-base extraction provides an excellent alternative for removing neutral and acidic impurities. By applying the principles and protocols outlined in this guide, researchers can confidently obtain high-purity this compound for their drug discovery and development endeavors.

References

-

PubChem. (n.d.). 2-amino-N-benzylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). N-benzyl-N-methyl-benzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-N-methyl-benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Acid-Base Extraction. Retrieved from [Link]

-